Cas no 1710661-57-6 (4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione)

4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione 化学的及び物理的性質
名前と識別子
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- 4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione
- 4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione
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- インチ: 1S/C10H11ClN4O2/c1-5(2)3-15-8-6(7(11)12-4-13-8)14-9(16)10(15)17/h4-5H,3H2,1-2H3,(H,14,16)
- InChIKey: YIAUBOJEKCAYPK-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(NC(=O)C(=O)N2CC(C)C)=C(Cl)N=C1
4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510332-1g |
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione |
1710661-57-6 | 97% | 1g |
$*** | 2023-03-30 |
4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dioneに関する追加情報
4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione (CAS No. 1710661-57-6)
The compound 4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione (CAS No. 1710661-57-6) is a pteridine derivative with significant potential in various scientific and industrial applications. Pteridines are a class of heterocyclic organic compounds that are structurally related to purines and are found in nature as intermediates in the biosynthesis of folates and other important biomolecules. The specific structure of this compound includes a pteridine ring system with a chloro substituent at the 4-position and an isobutyl group at the 8-position, along with a dihydro functionality and two ketone groups at the 6 and 7 positions.
Recent studies have highlighted the importance of pteridine derivatives in drug discovery, particularly in the development of antifungal and anticancer agents. For instance, researchers have explored the role of 4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione in inhibiting key enzymes involved in fungal metabolism, making it a promising candidate for antifungal therapies. Additionally, its unique chemical structure has been shown to exhibit selective cytotoxicity against cancer cells, suggesting potential applications in chemotherapy.
The synthesis of 4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione involves a multi-step process that typically begins with the preparation of the pteridine ring system followed by functionalization at specific positions. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, which is critical for its potential commercialization.
In terms of physical properties, 4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione is known for its stability under various conditions and its ability to form stable complexes with metal ions. This property has led to its investigation as a ligand in coordination chemistry and catalysis. Moreover, its solubility characteristics make it suitable for use in aqueous-based formulations, which is advantageous for pharmaceutical applications.
From an analytical standpoint, the compound can be characterized using advanced spectroscopic techniques such as UV-vis spectroscopy, NMR spectroscopy, and mass spectrometry. These methods allow for precise determination of its molecular structure and purity, which are essential for quality control in manufacturing processes.
Looking ahead, the development of novel derivatives of 4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione holds great promise for expanding its utility across different fields. For example, ongoing research is focused on modifying the substituents at the 4 and 8 positions to enhance its bioavailability and efficacy as a therapeutic agent. Furthermore, computational modeling studies are being conducted to predict its interactions with biological targets at the molecular level.
In conclusion, 4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione (CAS No. 1710661-57
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